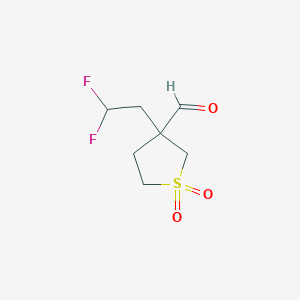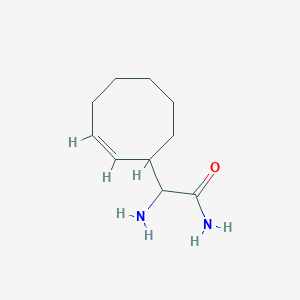
2-Amino-2-(cyclooct-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(cyclooct-2-en-1-yl)acetamide is an organic compound with the molecular formula C10H18N2O It is a derivative of acetamide, featuring an amino group and a cyclooctene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cyclooct-2-en-1-yl)acetamide typically involves the reaction of cyclooctene with an appropriate amine and acetic acid derivative. One common method is the cyanoacetylation of amines, where the amine reacts with an alkyl cyanoacetate under specific conditions to yield the desired product . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(cyclooct-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(cyclooct-2-en-1-yl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(cyclooct-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclooctene ring can interact with hydrophobic regions of proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(cyclooct-2-en-1-yl)acetic acid: Similar in structure but with an additional carboxylic acid group.
2-Amino-2-(cyclooct-2-en-1-yl)acetamide derivatives: Various derivatives with different substituents on the amino group.
Uniqueness
This compound is unique due to its combination of an amino group and a cyclooctene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-amino-2-[(2Z)-cyclooct-2-en-1-yl]acetamide |
InChI |
InChI=1S/C10H18N2O/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7,11H2,(H2,12,13)/b6-4- |
Clave InChI |
XLZOSZOVIHTESP-XQRVVYSFSA-N |
SMILES isomérico |
C1CC/C=C\C(CC1)C(C(=O)N)N |
SMILES canónico |
C1CCC=CC(CC1)C(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)
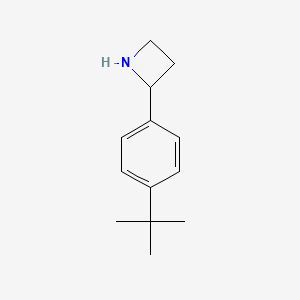
![2-[(Cyclopropylamino)methyl]-4-methylphenol](/img/structure/B13305959.png)
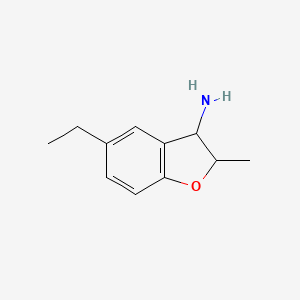


![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
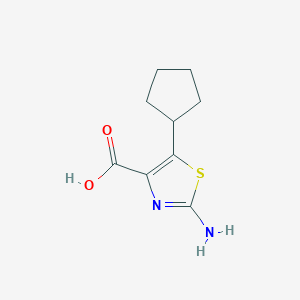
![2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13305999.png)

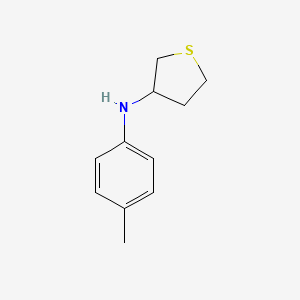
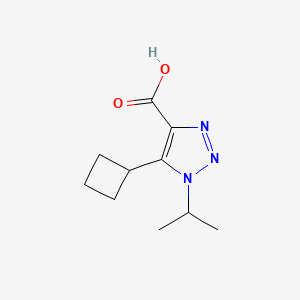
![(6AR,9R,9AS)-2,2,4,4-Tetraisopropyltetrahydro-6H-thieno[3,2-F][1,3,5,2,4]trioxadisilocin-9-OL](/img/structure/B13306027.png)
